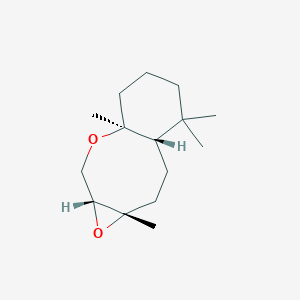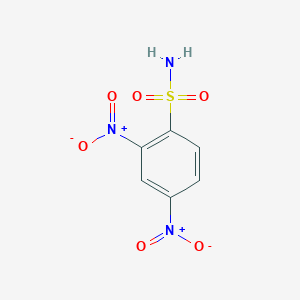
2,4-Dinitrobenzènesulfonamide
Vue d'ensemble
Description
2,4-Dinitrobenzenesulfonamide (also known as 2,4-DNBSA) is a chemical compound used in a wide range of scientific research applications. It is a member of the sulfonamide family of compounds, which are characterized by their sulfur-containing functional group. The compound has been used in a variety of experiments, ranging from biochemical studies to drug development. It has been found to have a wide range of biochemical and physiological effects, as well as advantageous and limiting factors for laboratory experiments.
Applications De Recherche Scientifique
Sondage fluorescent dans les systèmes biologiques
Le 2,4-Dinitrobenzènesulfonamide a été utilisé dans le développement de sondes fluorescentes pour les biothiols. Ces sondes sont conçues pour détecter des molécules telles que la cystéine, l'homocystéine et le glutathion dans les cellules vivantes . La capacité du composé à réagir avec les groupes thiol permet la création de sondes fluorescentes à base de points de carbone qui présentent une sélectivité et une sensibilité élevées, ce qui en fait des outils précieux pour l'imagerie biologique et l'étude des fonctions cellulaires.
Développement pharmaceutique
Dans l'industrie pharmaceutique, les dérivés du this compound ont montré un potentiel dans l'induction de l'arrêt du cycle cellulaire et de l'apoptose dans les cellules leucémiques aiguës . Cela suggère que le composé ou ses dérivés pourraient être des candidats prometteurs pour le développement de nouveaux médicaments antileucémiques, offrant une approche ciblée du traitement du cancer.
Méthodes de chimie analytique
Les propriétés du composé ont été exploitées pour développer des méthodes analytiques de détection de diverses substances biologiques. Par exemple, il a été utilisé pour créer des sondes fluorescentes à activation qui peuvent détecter sélectivement les biothiols, offrant une méthode non invasive et très précise pour analyser des échantillons biologiques .
Applications environnementales
Les sondes à base de this compound ont été appliquées dans des études environnementales pour détecter les biothiols dans les échantillons d'eau. Cette application est cruciale pour surveiller la qualité de l'eau et garantir la sécurité des écosystèmes aquatiques .
Synthèse chimique
En chimie, le this compound a été utilisé comme groupe directeur dans les réactions de déplacement de type SN2, qui sont fondamentales pour la synthèse de divers glycosaminosides . Cela met en évidence la polyvalence du composé pour faciliter des transformations chimiques complexes.
Études biologiques
La recherche a utilisé le this compound dans l'étude de la dynamique du cycle cellulaire et des mécanismes d'apoptose. Ses dérivés ont été utilisés pour comprendre les processus cellulaires qui conduisent à la mort cellulaire programmée, fournissant des informations sur le développement de stratégies thérapeutiques .
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dinitrobenzenesulfonamide are biothiols . Biothiols, including cysteine, homocysteine, and glutathione, are commonly found in biological systems and play important roles in regulating normal physiological processes .
Mode of Action
2,4-Dinitrobenzenesulfonamide interacts with its targets through a specific mechanism. It is covalently functionalized with green emissive carbon dots (g-CDs) to form 2,4-Dinitrobenzenesulfonate-functionalized CDs (g-CD-DNBS), which serve as a nanoprobe for biothiols . The fluorescence of the g-CD-DNBS is initially weak. Upon the addition of biothiols, the dnbs group of the probe is removed by thiol groups, resulting in the gradual restoration of green fluorescence .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dinitrobenzenesulfonamide involve the detection and imaging of biothiols in living cells . The nanoprobe exhibits high selectivity for biothiols over other amino acids and biological molecules .
Result of Action
The molecular and cellular effects of 2,4-Dinitrobenzenesulfonamide’s action are significant. In acute leukemia cells, it has been observed to induce morphological changes suggestive of apoptosis . The mechanisms of cell death induced by this compound in K562 cells involve cell cycle arrest at the G2/M phase and the activation of both extrinsic and intrinsic apoptosis, with an increased FasR and AIF expression and the loss of mitochondrial potential .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,4-Dinitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cysteine proteases, where it forms a covalent bond with the thiol group of cysteine residues, leading to enzyme inhibition . This interaction is crucial for studying the enzyme’s function and regulation. Additionally, 2,4-Dinitrobenzenesulfonamide has been used in the development of fluorescent probes for detecting biothiols in living cells .
Cellular Effects
The effects of 2,4-Dinitrobenzenesulfonamide on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in acute leukemia cells . In K562 and Jurkat cells, 2,4-Dinitrobenzenesulfonamide causes cell cycle arrest at the G2/M phase and G0/G1 phase, respectively, and activates both extrinsic and intrinsic apoptotic pathways . These effects are essential for understanding the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2,4-Dinitrobenzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of enzymes, forming a covalent bond with cysteine residues, leading to enzyme inhibition . This inhibition can affect various cellular processes, including cell signaling pathways and gene expression. Additionally, 2,4-Dinitrobenzenesulfonamide has been used to develop fluorescent probes for imaging biothiols in living cells, where it undergoes a nucleophilic substitution reaction with thiol groups, resulting in fluorescence restoration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots exhibit high photostability and low toxicity, making them suitable for long-term imaging applications . The compound’s stability in different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 2,4-Dinitrobenzenesulfonamide vary with different dosages in animal models. In studies involving acute leukemia cells, higher doses of the compound have been associated with increased cytotoxicity and apoptosis It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxic or adverse effects
Metabolic Pathways
2,4-Dinitrobenzenesulfonamide is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. Bacterial pathways for the degradation of nitrobenzene and related compounds provide insights into the metabolic processes involving 2,4-Dinitrobenzenesulfonamide . These pathways often involve novel oxygenases and mutase enzymes that facilitate the breakdown and assimilation of the compound.
Transport and Distribution
The transport and distribution of 2,4-Dinitrobenzenesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots are well-distributed within cells and exhibit high selectivity for biothiols . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of 2,4-Dinitrobenzenesulfonamide is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots have been used to image biothiols in living cells, where they localize to specific subcellular regions . This localization is critical for studying the compound’s effects on cellular processes.
Propriétés
IUPAC Name |
2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRSEKWXWQVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448134 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-01-6 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
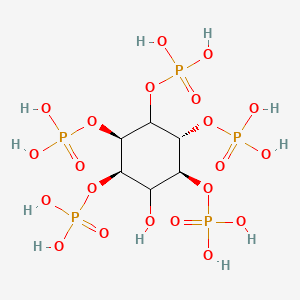
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
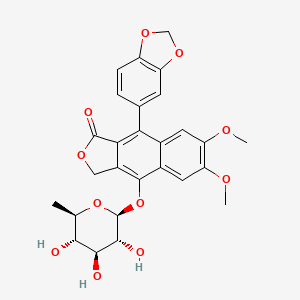
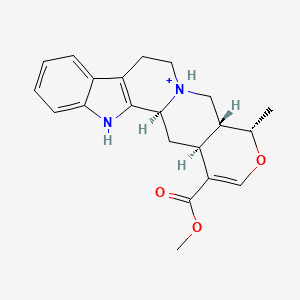
![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)
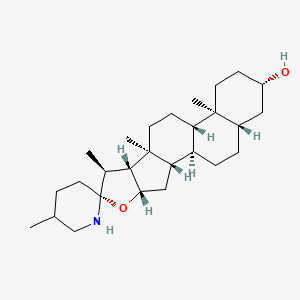

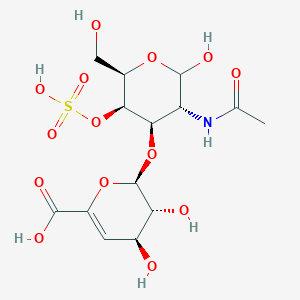
![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)

